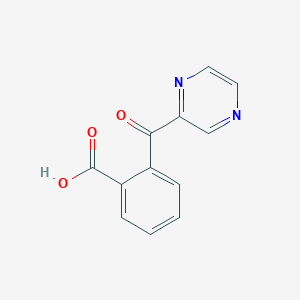
Methyl 1,4-dibenzylpiperazine-2-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxy-5-methyloxazolidin-2-ones is described, starting from benzyl-N-Boc-(3R)-aminobutanoate and involving cyclization and rearrangement steps catalyzed by Sn(OTf)2 . Another paper discusses the preparation of a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester through asymmetric allylboration of glutaldehyde followed by aminocyclization and carbamation . These methods highlight the complexity and creativity involved in synthesizing piperazine derivatives.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for understanding their chemical behavior. X-ray diffraction studies have been used to determine the crystal structures of various piperazine complexes, revealing details such as hydrogen bonding patterns and conformational preferences . For example, the 1,4-dimethylpiperazine mono-betaine forms a 1:1 complex with p-hydroxybenzoic acid, exhibiting a chair conformation with specific substituent positions . Similarly, the 1:1 complex of 1,4-dimethylpiperazine di-betaine with l-tartaric acid shows a chair conformation with axial methyl groups . These studies provide a foundation for understanding the molecular structure of related compounds like "Methyl 1,4-dibenzylpiperazine-2-carboxylate."
Chemical Reactions Analysis
The reactivity of piperazine derivatives is another area of interest. The papers provided do not directly discuss the chemical reactions of "Methyl 1,4-dibenzylpiperazine-2-carboxylate," but they do mention the reactivity of related compounds. For example, the desymmetrization of a piperidine derivative and subsequent monofunctionalizations lead to the synthesis of various alkaloids . Additionally, the use of 2-isocyanophenyl 4-methylbenzoate in a Ugi/deprotection + activation/cyclization synthesis of 2,5-diketopiperazine derivatives demonstrates the versatility of piperazine derivatives in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are closely related to their molecular structure. X-ray diffraction, DFT calculations, FTIR, Raman, and NMR spectroscopy have been employed to study these properties . For instance, the FTIR spectrum of the 1:2 complex of 1,4-dicarboxymethyl-1,4-dimethylpiperazinium inner salt with p-hydroxybenzoic acid confirms the structure of the complex and provides information on vibrational modes . The crystal and molecular structure of 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, a model compound, offers insights into the conformation of the piperazine ring, which is relevant to understanding the physical properties of similar compounds .
Wissenschaftliche Forschungsanwendungen
In Vitro Cytostatic Activity in Human Cancer Cells
A study by A. Eamvijarn et al. (2012) isolated compounds from the fungus Neosartorya pseudofischeri, including a 1,4-diacetyl-2,5-dibenzylpiperazine derivative. This compound displayed significant in vitro growth inhibitory activity in six distinct cancer cell lines. It showed cytostatic, not cytotoxic, effects in human U373 glioblastoma and A549 non-small cell lung cancer apoptosis-resistant cells, indicating a potential novel chemical scaffold for anticancer cytostatic compounds (Eamvijarn et al., 2012).
Structural Studies
Z. Dega-Szafran et al. (2006) conducted X-ray, NMR, and DFT studies on the complex formation of a similar compound, demonstrating the interaction dynamics through hydrogen bonds. This research contributes to understanding the structural and electronic properties of such compounds, which is crucial for designing targeted therapeutic agents (Dega-Szafran et al., 2006).
Enantioselective Synthetic Applications
The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, resulting in compounds with a chiral 3-benzylpiperidine backbone, was explored by Yaomin Wang et al. (2018). This method is notable for its use of cheap materials and moderate enantioselectivity, suggesting its utility in synthesizing biologically active compounds (Wang et al., 2018).
Oxidation Behavior Studies
Research by H. Petride et al. (2006) on the oxidation of 1,4-dibenzylpiperazine and its derivatives by RuO4 revealed various oxygenated products. This study provides insights into the chemical behavior and potential synthetic pathways for modifying such compounds, enhancing their utility in drug development and chemical synthesis (Petride et al., 2006).
Eigenschaften
IUPAC Name |
methyl 1,4-dibenzylpiperazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-20(23)19-16-21(14-17-8-4-2-5-9-17)12-13-22(19)15-18-10-6-3-7-11-18/h2-11,19H,12-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMUXEJSBIDMQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446224 | |
| Record name | Methyl 1,4-dibenzylpiperazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,4-dibenzylpiperazine-2-carboxylate | |
CAS RN |
54969-33-4 | |
| Record name | Methyl 1,4-dibenzylpiperazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-](/img/structure/B1310486.png)
![Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B1310487.png)